
2-(Dimethylamino)-3-(3-methyl-5-sulfanylimidazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ovothiol C is a naturally occurring sulfur-containing amino acid derivative, primarily found in marine invertebrates, microalgae, and bacteria . It belongs to the family of ovothiols, which are characterized by their unique chemical structure that includes a thiol group attached to the imidazole ring of histidine . Ovothiol C is known for its potent antioxidant properties and its role in protecting cells from oxidative stress .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ovothiol C involves the enzymatic activity of sulfoxide synthase (OvoA) and β-lyase (OvoB) . The process begins with the oxidative coupling of cysteine and histidine, catalyzed by OvoA in the presence of oxygen and iron . This reaction forms a sulfoxide intermediate, which is then converted to ovothiol C through the action of OvoB .
Industrial Production Methods: Industrial production of ovothiol C is still in its nascent stages. recent advancements in genetic engineering have enabled the biosynthesis of ovothiol C in diatoms, which are a promising source for large-scale production . This method involves the overexpression of the ovoA gene in diatoms, leading to higher yields of ovothiol C compared to wild-type cells .
化学反応の分析
Types of Reactions: Ovothiol C undergoes various chemical reactions, including oxidation, reduction, and substitution . The thiol group in ovothiol C is highly reactive and can participate in redox reactions, forming disulfides and sulfenic acids .
Common Reagents and Conditions: Common reagents used in the reactions of ovothiol C include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol . The reactions typically occur under mild conditions, with pH and temperature being carefully controlled to maintain the stability of the compound .
Major Products Formed: The major products formed from the reactions of ovothiol C include disulfides, sulfenic acids, and various substituted derivatives . These products are often studied for their potential biological activities and therapeutic applications .
科学的研究の応用
Ovothiol C has a wide range of scientific research applications due to its unique chemical properties and biological activities . In chemistry, it is used as a model compound to study redox reactions and thiol chemistry In biology, ovothiol C is investigated for its role in cellular redox balance and its potential as a biomarker for oxidative stress In medicine, ovothiol C is explored for its antioxidant and anti-inflammatory properties, with potential applications in treating diseases related to oxidative stress, such as cancer and neurodegenerative disorders
作用機序
The mechanism of action of ovothiol C involves its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. Ovothiol C can chelate metal ions, such as copper and iron, which are involved in the generation of ROS. Additionally, ovothiol C modulates cellular antioxidant defense systems by activating enzymes like superoxide dismutase and catalase. These actions help maintain cellular redox balance and protect against oxidative stress.
類似化合物との比較
Ovothiol C is often compared with other sulfur-containing amino acids, such as ergothioneine and selenoneine. While all these compounds exhibit antioxidant properties, ovothiol C is unique due to its specific structure and reactivity. Ergothioneine, for example, has a sulfur atom attached to the C2 position of the imidazole ring, whereas ovothiol C has the sulfur at the C5 position. This difference in structure leads to variations in their chemical reactivity and biological activities. Selenoneine, on the other hand, contains selenium instead of sulfur, which imparts different redox properties.
Similar Compounds
- Ergothioneine
- Selenoneine
- Ovothiol A
- Ovothiol B
Ovothiol C stands out among these compounds due to its unique chemical structure and potent antioxidant properties, making it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C9H15N3O2S |
|---|---|
分子量 |
229.30 g/mol |
IUPAC名 |
2-(dimethylamino)-3-(3-methyl-5-sulfanylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C9H15N3O2S/c1-11(2)7(9(13)14)4-6-8(15)10-5-12(6)3/h5,7,15H,4H2,1-3H3,(H,13,14) |
InChIキー |
ONAWDGXCZMVYMN-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC(=C1CC(C(=O)O)N(C)C)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079520.png)
![6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B14079523.png)

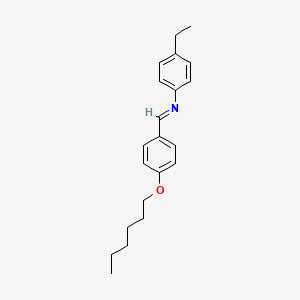
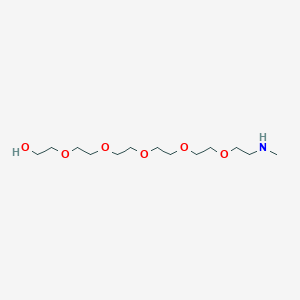
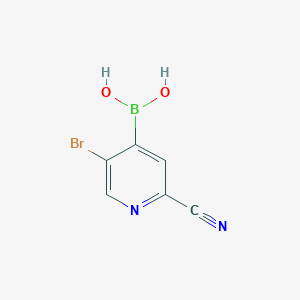
![Methyl 4-(6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14079552.png)
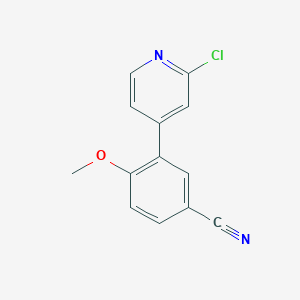
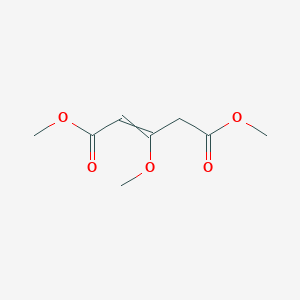
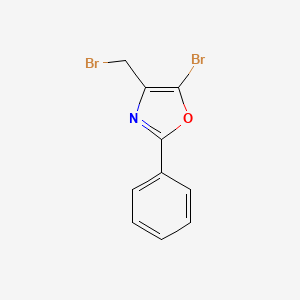
![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)
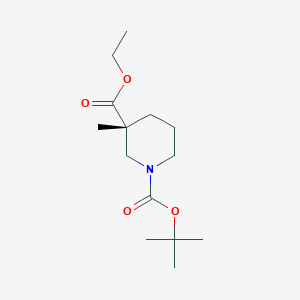

![1-(4-Butoxy-3-methoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079602.png)
